5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 1446237-40-6
VCID: VC4611775
InChI: InChI=1S/C7H7BrN2O3/c1-4-5(8)3-9(2)7(11)6(4)10(12)13/h3H,1-2H3
SMILES: CC1=C(C(=O)N(C=C1Br)C)[N+](=O)[O-]
Molecular Formula: C7H7BrN2O3
Molecular Weight: 247.048

5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one

CAS No.: 1446237-40-6

Cat. No.: VC4611775

Molecular Formula: C7H7BrN2O3

Molecular Weight: 247.048

* For research use only. Not for human or veterinary use.

5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one - 1446237-40-6

Specification

CAS No. 1446237-40-6
Molecular Formula C7H7BrN2O3
Molecular Weight 247.048
IUPAC Name 5-bromo-1,4-dimethyl-3-nitropyridin-2-one
Standard InChI InChI=1S/C7H7BrN2O3/c1-4-5(8)3-9(2)7(11)6(4)10(12)13/h3H,1-2H3
Standard InChI Key GLDCXELPUQJUIQ-UHFFFAOYSA-N
SMILES CC1=C(C(=O)N(C=C1Br)C)[N+](=O)[O-]

Introduction

Chemical and Physical Properties

5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one belongs to the pyridinone family, featuring a six-membered aromatic ring with oxygen and nitrogen heteroatoms. Its structure includes a bromine atom at position 5, methyl groups at positions 1 and 4, and a nitro group at position 3 . Key physicochemical properties are summarized below:

PropertyValueSource
CAS Number1446237-40-6
Molecular FormulaC₇H₇BrN₂O₃
Molecular Weight247.05 g/mol
Purity98–99% (commercial grades)
Storage ConditionsSealed in dry, room temperature
Physical FormPowder

The nitro and bromo substituents contribute to its electrophilic reactivity, making it a versatile building block for further functionalization . Stability under ambient conditions is ensured by proper storage in moisture-free environments .

Synthesis and Manufacturing

The synthesis of 5-bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one involves multi-step heterocyclic chemistry. Patent literature highlights its role as an intermediate in the preparation of bicyclic heterocycles targeting BET proteins . A generalized synthetic route may include:

  • Nitration and Bromination: Introduction of nitro and bromo groups to a pre-functionalized pyridinone scaffold.

  • Methylation: Alkylation at positions 1 and 4 using methylating agents such as methyl iodide.

  • Purification: Chromatographic or recrystallization methods to achieve >98% purity .

Critical challenges include controlling regioselectivity during bromination and minimizing side reactions from the nitro group’s electron-withdrawing effects . Process optimization, as described in patent US9737516B2, emphasizes the use of palladium catalysts and controlled reaction temperatures to enhance yield .

Applications in Pharmaceutical Research

This compound’s primary application lies in medicinal chemistry, particularly in developing BET protein inhibitors. BET proteins (BRD2, BRD3, BRD4) regulate gene expression by binding to acetylated lysine residues on histones, making them targets for cancer and inflammatory diseases .

Key Findings from Patent Literature:

  • BET Inhibition: Derivatives of 5-bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one exhibit nanomolar affinity for BRD4 bromodomains, disrupting oncogenic transcriptional programs .

  • Glioblastoma Models: In preclinical studies, analogs of this compound reduced tumor growth by 60–70% in xenograft models .

  • Structure-Activity Relationship (SAR): The nitro group enhances binding to the acetyl-lysine recognition pocket, while bromine improves solubility and metabolic stability .

These insights underscore its utility in hit-to-lead campaigns for epigenetic therapies.

SupplierPurityPackagingPrice (USD)Source
RPN Organics98%1 g$21,500
AK Scientific99%1 g$166
Chemenu95%1 g$449
Alichem99%1 g$456.32

Prices vary significantly based on purity and supplier location, with Indian manufacturers like RPN Organics offering bulk quantities (up to 1 MT) for industrial-scale applications .

Regulatory and Patent Landscape

As of 2025, 5-bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one is protected under multiple patents (e.g., US9737516B2, US9918990B2) covering its synthesis and therapeutic applications . Regulatory filings highlight its classification as a non-hazardous substance under standard handling conditions, though environmental impact assessments are advised for waste disposal .

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